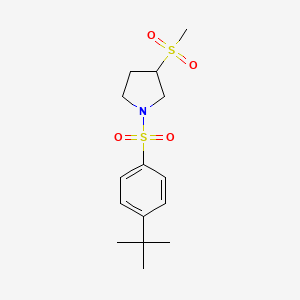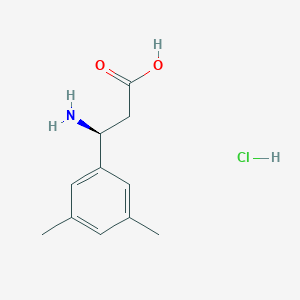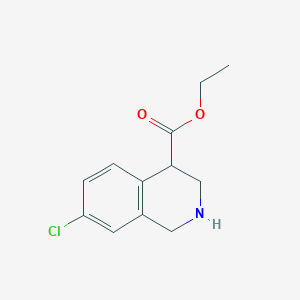
1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The compound has sulfonyl groups attached to it, which are functional groups consisting of a sulfur atom bonded to two oxygen atoms (SO2). The sulfonyl groups are further connected to a tert-butyl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the sulfonyl groups attached to it. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the sulfonyl groups and the pyrrolidine ring. The sulfonyl groups are typically electrophilic and can undergo various reactions. The pyrrolidine ring can act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups might increase its polarity, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research by Benetti et al. (2002) explores the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization, highlighting a methodology that could be relevant to the synthesis or applications of the specified compound. This approach offers a convenient way to generate aromatic and saturated five-membered heterocyclic compounds, which are crucial in various chemical syntheses and applications (Benetti et al., 2002).
Polymeric Materials
Lu et al. (2014) describe the synthesis of poly(pyridine–imide)s with tert-butyl substituents. This research introduces aromatic diamine monomers with pyridine and tert-butyl groups, leading to polymers with excellent thermal stability and solubility in polar solvents. These materials' properties could be enhanced or modified by incorporating specific sulfonyl pyrrolidine structures, suggesting potential applications in material science (Lu et al., 2014).
Catalysis and Organic Synthesis
Wang et al. (2009) investigated 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether as a bifunctional organocatalyst. This research demonstrates the catalyst's efficiency in Michael addition reactions, leading to products with high yields and stereoselectivities. The catalytic activity and selectivity insights could be relevant when considering the sulfonyl pyrrolidine compound for synthetic applications, especially in asymmetric synthesis and catalysis (Wang et al., 2009).
Advanced Material Properties
The research by Liu et al. (2013) on novel soluble fluorinated polyamides containing pyridine and sulfone moieties presents materials with low dielectric constants, high thermal stability, and excellent mechanical properties. These characteristics suggest potential applications of related sulfonyl pyrrolidine compounds in the development of high-performance materials for electronics and other industries (Liu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-13(8-6-12)22(19,20)16-10-9-14(11-16)21(4,17)18/h5-8,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPGLOTEUMANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)
![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)

![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)




![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)
